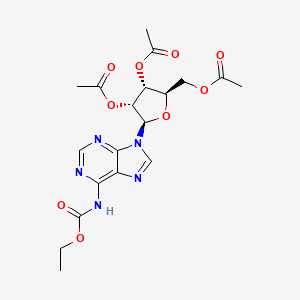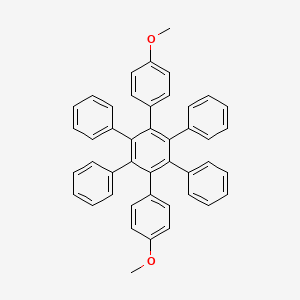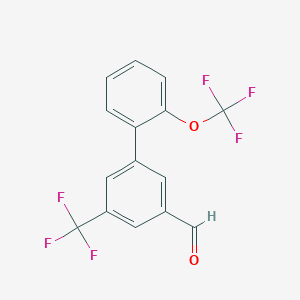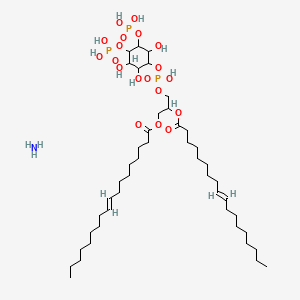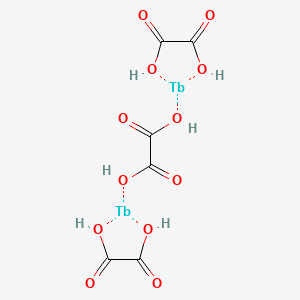
1H,1H,9H-Perfluorononyl propyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,9H-Perfluorononyl propyl carbonate is a fluorinated organic compound with the molecular formula C13H10F16O3 and a molecular weight of 518.19 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1H,1H,9H-Perfluorononyl propyl carbonate typically involves the reaction of perfluorononyl alcohol with propyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1H,1H,9H-Perfluorononyl propyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the replacement of the carbonate group with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorononyl carboxylic acid, while reduction may produce perfluorononyl alcohol .
Wissenschaftliche Forschungsanwendungen
1H,1H,9H-Perfluorononyl propyl carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: This compound is used in the study of biological systems, particularly in the investigation of fluorinated biomolecules and their interactions with biological targets.
Industry: this compound is used in the production of specialty chemicals, coatings, and surfactants.
Wirkmechanismus
The mechanism of action of 1H,1H,9H-Perfluorononyl propyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The specific pathways involved depend on the application and the target molecules being studied .
Vergleich Mit ähnlichen Verbindungen
1H,1H,9H-Perfluorononyl propyl carbonate can be compared with other fluorinated carbonates, such as:
1H,1H,7H-Perfluoroheptyl propyl carbonate: This compound has a shorter fluorinated chain, which may affect its chemical properties and applications.
1H,1H,11H-Perfluoroundecyl propyl carbonate: This compound has a longer fluorinated chain, which can enhance its hydrophobicity and stability.
The uniqueness of this compound lies in its specific chain length and the balance of its chemical properties, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C13H10F16O3 |
|---|---|
Molekulargewicht |
518.19 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl propyl carbonate |
InChI |
InChI=1S/C13H10F16O3/c1-2-3-31-6(30)32-4-7(16,17)9(20,21)11(24,25)13(28,29)12(26,27)10(22,23)8(18,19)5(14)15/h5H,2-4H2,1H3 |
InChI-Schlüssel |
LGBNPSNTDZKUBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



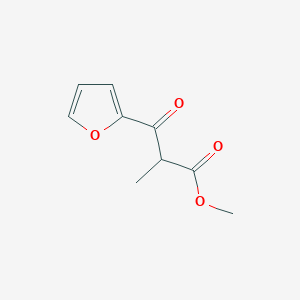
![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)


